molecular formula C12H24O11 B1674232 Lactitol CAS No. 585-86-4

Lactitol

カタログ番号 B1674232
CAS番号: 585-86-4
分子量: 344.31 g/mol
InChIキー: VQHSOMBJVWLPSR-JVCRWLNRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lactitol is a disaccharide sugar alcohol synthesized from lactose . It is used as a replacement bulk sweetener for low-calorie foods with 30–40% of the sweetness of sucrose . It is also used medically as a laxative .


Synthesis Analysis

Lactitol is produced by hydrogenation of lactose using Raney nickel catalyst . The product can be obtained as an anhydrous, monohydrate, or dihydrate . The synthesis consists of the incorporation of a hydrogen ion into the carbonyl group of lactose .


Molecular Structure Analysis

Lactitol is a 12-carbon monoclinic polyol with no reducing activity . In solid-state, lactitol exists in different crystalline forms, including one amorphous form, two anhydrate, and three hydrate forms .


Chemical Reactions Analysis

The main method for lactitol production is catalytic hydrogenation from lactose, in which hydrogen reduction occurred at the carbonyl group of the glucose part . The synthesis involves a set of multiple elementary reactions known as Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics .


Physical And Chemical Properties Analysis

Lactitol is well soluble in water and dimethyl sulfoxide (DMSO), slightly soluble in ethanol, but almost insoluble in chloroform, ether, and ethyl acetate . At room temperature, its solubility is similar to sucrose in water . In crystalline form, lactitol can exist in four crystal forms, depending on the crystallization protocol .

科学的研究の応用

  • Diabetes Management

    • Field : Medical Science
    • Application : Lactitol is metabolized slowly in the body, leading to a gradual rise in blood sugar levels compared to sucrose. This controlled release of glucose can help diabetics better manage their condition and avoid sudden spikes in blood sugar .
    • Methods : Lactitol can be used as a sugar substitute in food products for diabetics .
    • Results : The slow metabolism of lactitol results in a gradual rise in blood sugar levels, which can help in better diabetes management .
  • Treatment of Hepatic Encephalopathy

    • Field : Clinical Medicine
    • Application : Lactitol has been investigated for use in the treatment of hepatic encephalopathy in patients with cirrhosis .
    • Methods : Lactitol is administered orally as an osmotic laxative .
    • Results : Lactitol helps in reducing the absorption of ammonia in the gut, thereby reducing the symptoms of hepatic encephalopathy .
  • Food Manufacturing

    • Field : Food Science
    • Application : Lactitol is used extensively in formulating bakery, chocolate, confectionery, dessert, and chewing gum .
    • Methods : Lactitol is used as a nutritive sweetener in food manufacturing .
    • Results : Lactitol provides a sweet taste to food products without contributing to a significant increase in blood sugar levels .
  • Pharmaceutical Delivery Agent

    • Field : Pharmaceutical Science
    • Application : Lactitol is used as a delivery agent with pharmaceutical purposes .
    • Methods : Lactitol can be used in the formulation of hydrogels for drug delivery .
    • Results : Lactitol-based hydrogels can provide controlled drug release, improving the effectiveness of the medication .
  • Cryoprotectant

    • Field : Biotechnology
    • Application : Lactitol is used as a cryoprotectant .
    • Methods : Lactitol is added to biological samples to protect them from damage during freezing .
    • Results : The use of lactitol as a cryoprotectant can improve the viability of biological samples after freezing .
  • Stabilizer in Biosensors

    • Field : Biomedical Engineering
    • Application : Lactitol is used as a stabilizer in biosensors .
    • Methods : Lactitol is incorporated into the design of biosensors to improve their stability .
    • Results : The use of lactitol can enhance the performance and lifespan of biosensors .
  • Surfactant and Emulsifier Agent

    • Field : Food Science
    • Application : Lactitol can act as a surfactant and emulsifier agent, improving the texture and stability of food products .
    • Methods : Lactitol is incorporated into food formulations to enhance their physical properties .
    • Results : The use of lactitol as a surfactant and emulsifier can improve the quality and shelf-life of food products .
  • Platform Chemical for Hydrogel Formation

    • Field : Material Science
    • Application : Lactitol can be used as a platform chemical for the formation of hydrogels .
    • Methods : Lactitol is incorporated into hydrogel formulations, providing structure and stability .
    • Results : Lactitol-based hydrogels can be used in various applications, including drug delivery and tissue engineering .
  • Oral Healthcare

    • Field : Dental Science
    • Application : Lactitol is less cariogenic than sucrose and can help reduce the risk of cavities .
    • Methods : Lactitol is incorporated into oral healthcare products like toothpaste and mouthwash .
    • Results : Incorporating lactitol into oral healthcare products can contribute to better dental hygiene and overall oral health .
  • Lactose Utilization

    • Field : Food Science
    • Application : Lactitol is the main reaction product derived from the hydrogenation of lactose .
    • Methods : The synthesis consists in the incorporation of a hydrogen ion into the carbonyl group of lactose .
    • Results : The synthesis of lactitol has evolved into a highly efficient process with a projected production of 1.9 million metric tons by 2022 .
  • Low-Calorie Sweeteners

    • Field : Nutritional Science
    • Application : Lactitol is commonly used to deliver sweetness at low caloric value .
    • Methods : Lactitol is incorporated into food and beverage formulations as a low-calorie sweetener .
    • Results : The use of lactitol as a low-calorie sweetener can contribute to weight management and overall health .
  • Sugar Alcohol

    • Field : Food Chemistry
    • Application : Lactitol is a sugar alcohol or polyol obtained from the catalytic hydrogenation of lactose .
    • Methods : Lactitol is synthesized through a set of multiple elementary reactions known as Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics .
    • Results : The use of lactitol as a sugar alcohol provides a sweet taste without contributing to a significant increase in blood sugar levels .

将来の方向性

Lactitol has been widely used in the treatment of constipation and hepatic encephalopathy . It is also used in food manufacturing as a nutritive sweetener . Future research may focus on expanding its applications in the food and health industries.

特性

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-JVCRWLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Record name LACTITOL
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID9044247
Record name Lactitol
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Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid
Record name LACTITOL
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Lactitol
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Solubility

Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C
Record name LACTITOL
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Mechanism of Action

Lactitol is an osmotic laxative - it exerts its pharmacologic effect by creating a hyperosmotic environment within the small intestine. The osmotic effect generated by lactitol draws water into the small intestine, which loosens stools and ultimately facilitates bowel movements., Lactitol, an unabsorbed sugar with defined laxative threshold and superior taste properties has been suggested as an alternative to lactulose in the treatment of hepatic encephalopathy. In the present study /investigators/ compared the colonic metabolism of the two sugars using an in vitro fecal incubation system. Both sugars were readily metabolized by fecal bacteria producing volatile fatty acids and the metabolism was inhibited by neomycin. The effect of lactitol and lactulose on terminal ileal and colonic pH was monitored in six normal subjects using a radiotelemetry technique. Both sugars significantly lowered right colonic pH (basal -6.51 +/- 0.48 vs lactitol -5.63 +/- 0.50; lactulose -5.18 +/- 0.82, p less than 0.05). The pH of rest of the colon and terminal ileum was unaffected. Neomycin given concurrently with lactulose abolished acidification of right colon. As lactitol and lactulose have similar effects within the colon, lactitol would appear to have a role in the treatment of hepatic encephalopathy. As neomycin antagonizes the effect of lactulose in the colon, its concurrent use may be less effective in the treatment of hepatic encephalopathy., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Lactitol
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Product Name

Lactitol

Color/Form

Crystals from absolute ethanol

CAS RN

585-86-4
Record name Lactitol
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Melting Point

146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C
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Record name Lactitol
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